4-Cyclopropoxycyclohexan-1-one
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Overview
Description
4-Cyclopropoxycyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are characterized by their ring structures, which consist of carbon atoms connected by single bonds. This particular compound features a cyclohexane ring with a cyclopropyloxy group attached to the fourth carbon and a ketone group at the first carbon. Its unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 4-Cyclopropoxycyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with cyclopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
4-Cyclopropoxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxycyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cycloalkane derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-Cyclopropoxycyclohexan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes, influencing their activity. Additionally, the cyclopropyloxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
4-Cyclopropoxycyclohexan-1-one can be compared with other substituted cyclohexanes, such as:
4-Methoxycyclohexan-1-one: Similar in structure but with a methoxy group instead of a cyclopropyloxy group. It has different reactivity and applications.
4-Ethoxycyclohexan-1-one: Features an ethoxy group, leading to variations in chemical behavior and uses.
4-Propoxycyclohexan-1-one:
The uniqueness of this compound lies in its cyclopropyloxy group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
4-cyclopropyloxycyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h8-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRVOHUXEVBOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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